molecular formula C18H22N4O4S3 B2488387 ethyl 4-{2-[({[4-(thiophen-2-yl)-1,3-thiazol-2-yl]carbamoyl}methyl)sulfanyl]acetyl}piperazine-1-carboxylate CAS No. 681224-76-0

ethyl 4-{2-[({[4-(thiophen-2-yl)-1,3-thiazol-2-yl]carbamoyl}methyl)sulfanyl]acetyl}piperazine-1-carboxylate

Cat. No.: B2488387
CAS No.: 681224-76-0
M. Wt: 454.58
InChI Key: WXBKMEFFZICVBQ-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[({[4-(thiophen-2-yl)-1,3-thiazol-2-yl]carbamoyl}methyl)sulfanyl]acetyl}piperazine-1-carboxylate is a complex organic compound that features a unique combination of thiophene, thiazole, and piperazine moieties

Biochemical Analysis

Biochemical Properties

Based on the known properties of similar thiazole derivatives, it can be inferred that this compound may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions would depend on the specific functional groups present in the compound and their spatial arrangement .

Cellular Effects

Similar thiazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar thiazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Similar thiazole derivatives have been studied for their threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Similar thiazole derivatives have been studied for their interactions with various enzymes or cofactors, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

Similar thiazole derivatives have been studied for their interactions with transporters or binding proteins, as well as any effects on their localization or accumulation .

Subcellular Localization

Similar thiazole derivatives have been studied for any targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{2-[({[4-(thiophen-2-yl)-1,3-thiazol-2-yl]carbamoyl}methyl)sulfanyl]acetyl}piperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the thiophene and thiazole rings, followed by their functionalization and coupling with piperazine. Key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{2-[({[4-(thiophen-2-yl)-1,3-thiazol-2-yl]carbamoyl}methyl)sulfanyl]acetyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized under strong oxidizing conditions.

    Reduction: The carbamoyl and sulfanyl groups can be reduced to their corresponding amines and thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the carbamoyl group can yield primary amines.

Comparison with Similar Compounds

Ethyl 4-{2-[({[4-(thiophen-2-yl)-1,3-thiazol-2-yl]carbamoyl}methyl)sulfanyl]acetyl}piperazine-1-carboxylate can be compared with other compounds containing thiophene, thiazole, and piperazine rings:

The uniqueness of this compound lies in its combination of these three moieties, which can confer a unique set of biological and chemical properties.

Properties

IUPAC Name

ethyl 4-[2-[2-oxo-2-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]ethyl]sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S3/c1-2-26-18(25)22-7-5-21(6-8-22)16(24)12-27-11-15(23)20-17-19-13(10-29-17)14-4-3-9-28-14/h3-4,9-10H,2,5-8,11-12H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBKMEFFZICVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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